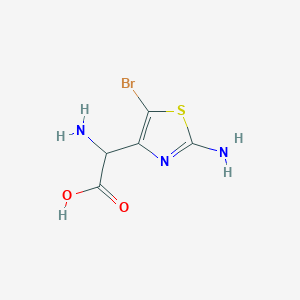
2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid typically involves the reaction of 2-amino-5-bromothiazole with glycine under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes the bromination of thiazole, followed by amination and subsequent reaction with glycine. The reaction conditions are optimized to achieve high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Comparación Con Compuestos Similares
- 2-Amino-5-bromothiazole
- 2-Amino-4-(2-bromoethyl)thiazole
- 2-Amino-4-(2-chloroethyl)thiazole
Comparison: 2-Amino-2-(2-amino-5-bromothiazol-4-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C5H6BrN3O2S |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
2-amino-2-(2-amino-5-bromo-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-2(1(7)4(10)11)9-5(8)12-3/h1H,7H2,(H2,8,9)(H,10,11) |
Clave InChI |
PUUXQMILPLTWOO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=N1)N)Br)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


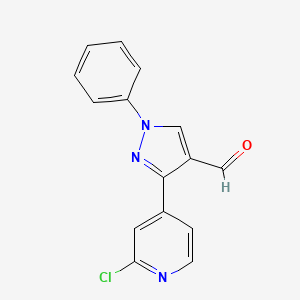
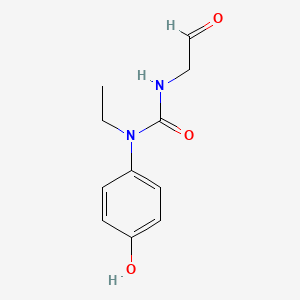
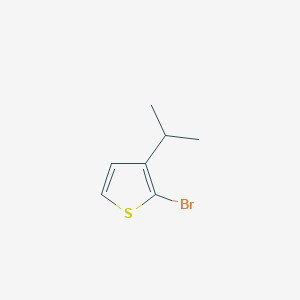


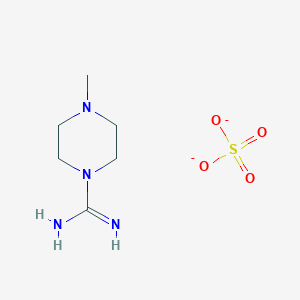

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)

![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)

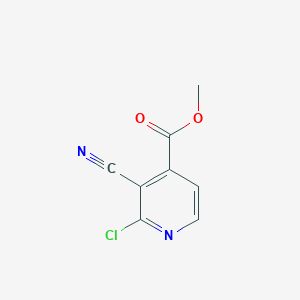
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
